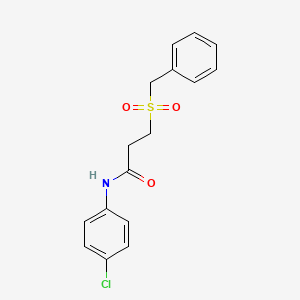

3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide

Description

3-(Benzylsulfonyl)-N-(4-chlorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted at position 3 with a benzylsulfonyl group and an N-linked 4-chlorophenyl moiety. The benzylsulfonyl group (–SO₂–CH₂C₆H₅) introduces strong electron-withdrawing properties, while the 4-chlorophenyl group contributes to hydrophobic interactions.

- Molecular formula: C₁₆H₁₅ClNO₃S (calculated).

- Molecular weight: ~336.8 g/mol.

- Key functional groups: Sulfonyl (–SO₂–), amide (–CONH–), and aryl chloride.

- Potential applications: Amide derivatives are frequently explored in medicinal chemistry for antimicrobial, antitumor, or receptor-targeting activities .

Properties

IUPAC Name |

3-benzylsulfonyl-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c17-14-6-8-15(9-7-14)18-16(19)10-11-22(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHINPBUCXNIHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-chlorophenyl)propanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitrating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide with structurally related compounds from the evidence:

Key Observations:

- Molecular Weight : The target compound is smaller (~336 g/mol) compared to analogs like 7k (535 g/mol), which may improve bioavailability.

- Melting Points : Analogs with aromatic substituents (e.g., 7k , 7a ) exhibit melting points between 66–83°C, suggesting the target compound may similarly be a solid at room temperature.

Spectral and Functional Group Analysis

- IR Spectroscopy : The sulfonyl group in the target compound would exhibit S=O stretching vibrations at 1350–1150 cm⁻¹, consistent with analogs in and . The amide C=O stretch (~1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) would align with 7k and 7a .

- NMR Spectroscopy : The benzylsulfonyl group would produce distinct aromatic proton signals (δ 7.3–7.5 ppm) and deshielded CH₂ protons adjacent to the sulfonyl group (δ 3.0–3.5 ppm), similar to 7k .

Biological Activity

3-(Benzylsulfonyl)-N-(4-chlorophenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structure, characterized by a propanamide backbone with a benzylsulfonyl group and a 4-chlorophenyl substituent, allows it to interact with various biological targets, influencing metabolic pathways and cellular responses.

- Molecular Formula : C₁₅H₁₄ClNO₂S

- Molecular Weight : Approximately 303.79 g/mol

- Structure : The compound's structure is pivotal for its biological activity, as it enables binding to specific enzymes and receptors.

Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic processes, which can alter cellular signaling pathways.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing gene expression.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The compound's ability to disrupt bacterial cell function makes it a candidate for further development as an antibiotic.

Anticancer Activity

The compound has demonstrated potential anticancer effects in various studies. Its mechanism may involve the inhibition of tumor cell proliferation and induction of apoptosis (programmed cell death). This is particularly relevant in cancers where traditional therapies have limited efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)aniline | Structure | Contains an aniline moiety instead of an amide |

| N,N-dimethyl 3-(4-chlorophenyl)propanamide | Structure | Lacks sulfonyl group; altered solubility |

| 3-hydroxy-2,2-dimethyl-N-propylaniline | Structure | Hydroxyl group adds polarity; different biological activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.

- Cancer Cell Studies : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as an anticancer drug.

- Mechanistic Insights : Research utilizing quantitative reverse transcription-PCR revealed that the compound affects gene expression related to cell cycle regulation and apoptosis.

Q & A

Q. What role does the compound’s stereochemistry play in its interaction with biological targets?

- Chiral resolution : Preparative HPLC with chiral columns separates enantiomers for individual testing.

- Pharmacophore modeling : Aligns stereochemical features (e.g., sulfonyl oxygen orientation) with target binding pockets.

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals enantiomer-specific hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.